![molecular formula C26H20N4O2S B6569740 N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021254-85-2](/img/structure/B6569740.png)
N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (NPPP) is an organic compound that has been studied for its potential use in a variety of scientific research applications. NPPP is a synthetic compound that has been used in a variety of lab experiments and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been used in a variety of scientific research applications, such as the study of enzyme inhibition and the study of cell metabolism. N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been found to inhibit the activity of several enzymes, such as tyrosinase, an enzyme involved in the biosynthesis of melanin. N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has also been found to affect cell metabolism, as it has been found to inhibit the activity of several enzymes involved in the glycolytic pathway. In addition, N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been used in studies of drug delivery, as it has been found to increase the solubility of certain drugs in aqueous solutions.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is not fully understood. However, it is believed that N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide binds to certain enzymes, such as tyrosinase, and inhibits their activity. N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is also believed to affect the activity of other enzymes involved in the glycolytic pathway, as well as increase the solubility of certain drugs in aqueous solutions.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been found to have a number of biochemical and physiological effects. N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been found to inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. In addition, N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has been found to affect cell metabolism, as it has been found to inhibit the activity of several enzymes involved in the glycolytic pathway. N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has also been found to increase the solubility of certain drugs in aqueous solutions.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide in lab experiments include its availability, its low cost, and its ability to affect the activity of several enzymes involved in cell metabolism. The limitations of using N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide in lab experiments include its potential toxicity, its potential to cause adverse side effects, and its relatively short shelf life.
Future Directions
For research using N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide include further studies into its mechanism of action, its potential applications in drug delivery, its potential to be used as a therapeutic agent, and its potential to be used in the development of new drugs. In addition, further research into the biochemical and physiological effects of N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide could yield further insights into the compound’s potential therapeutic applications. Further research into the safety and toxicity of N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide could also help to identify potential side effects and ensure the safe use of the compound in lab experiments.
Synthesis Methods
N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide can be synthesized using a variety of methods, including condensation, cyclization, and oxidation reactions. The most common synthesis method involves a condensation reaction between 4-phenoxybenzaldehyde and 2-phenylpyrazolo[1,5-a]pyrazin-4-ylsulfanylacetamide. This reaction is catalyzed by an acid, such as sulfuric acid, and yields N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide as the product.
properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c31-25(28-20-11-13-22(14-12-20)32-21-9-5-2-6-10-21)18-33-26-24-17-23(19-7-3-1-4-8-19)29-30(24)16-15-27-26/h1-17H,18H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBAMDDYGZDXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide |
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